molecular formula C9H11NO3 B2560405 (2R)-2-(3-Nitrophenyl)propan-1-ol CAS No. 2248171-99-3

(2R)-2-(3-Nitrophenyl)propan-1-ol

Cat. No.: B2560405
CAS No.: 2248171-99-3
M. Wt: 181.191
InChI Key: SKDUYYSTQIFXSA-ZETCQYMHSA-N
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Description

(2R)-2-(3-Nitrophenyl)propan-1-ol is a chiral secondary alcohol featuring a nitro-substituted phenyl group at the 3-position of the aromatic ring. The (2R) stereochemistry indicates the spatial arrangement of substituents around the chiral center, which is critical for its reactivity and interactions in enantioselective synthesis or pharmaceutical applications.

Properties

IUPAC Name

(2R)-2-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDUYYSTQIFXSA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Nitrophenyl)propan-1-ol typically involves the reduction of (2R)-2-(3-Nitrophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group to an alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine, followed by further chemical transformations to yield the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (2R)-2-(3-Nitrophenyl)propan-1-one.

    Reduction: (2R)-2-(3-Aminophenyl)propan-1-ol.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(3-Nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Nitrophenyl)propan-1-ol involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The most directly comparable compound in the evidence is (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol (CAS: 2248188-56-7) . Key differences include:

  • Substituents on the phenyl ring: Target compound: 3-Nitro group (-NO₂), which is meta-positioned and electron-withdrawing. Analog: 2,6-Dimethoxy groups (-OCH₃), which are ortho-positioned and electron-donating.
  • Electronic effects: The nitro group decreases electron density on the aromatic ring, enhancing the acidity of the hydroxyl group (propanol) due to inductive effects.

Physical and Chemical Properties

Property (2R)-2-(3-Nitrophenyl)propan-1-ol (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol
Molecular Weight (g/mol) ~181.15 (estimated) 196.2
Purity Not reported ≥95%
Substituent Effects Electron-withdrawing (-NO₂) Electron-donating (-OCH₃)
Potential Applications Pharmaceutical intermediates Research chemicals, chiral synthesis

Reactivity and Functionalization

  • Nitro Group : The nitro group in the target compound is a versatile functional group. It can be reduced to an amine (-NH₂) for pharmaceutical intermediates or participate in electrophilic aromatic substitution (e.g., halogenation) under controlled conditions.
  • Methoxy Groups : In the analog, the ortho-methoxy substituents may hinder steric access to the aromatic ring, limiting certain reactions like Friedel-Crafts alkylation. However, they enhance stability in oxidative environments .

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